molecular formula C6H2BrClF3N B1273181 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS No. 75806-84-7

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1273181
CAS No.: 75806-84-7
M. Wt: 260.44 g/mol
InChI Key: SMTKGMYGLYWNDL-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrClF3N. It is a colorless to pale yellow liquid with a distinct odor. This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloro-5-(trifluoromethyl)pyridine using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of transition metal catalysts, such as palladium or copper, can also enhance the efficiency of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Organic Synthesis : 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its halogen atoms facilitate various substitution reactions, allowing the introduction of different functional groups .
    • Reactivity : The compound undergoes nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide, as well as oxidation with agents such as potassium permanganate.
  • Biology
    • Development of Bioactive Compounds : The compound is employed in drug discovery to develop new bioactive compounds. Its trifluoromethyl group enhances lipophilicity, aiding in the penetration of biological membranes .
    • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes, contributing to its therapeutic effects.
  • Medicine
    • Pharmaceutical Intermediates : It is utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound's unique structure allows for the development of drugs targeting specific biological pathways .
  • Industry
    • Agrochemicals Production : this compound is applied in the formulation of agrochemicals, including herbicides and insecticides. Its effectiveness against various microorganisms has been demonstrated in agricultural settings .

Case Study 1: Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). In agricultural testing, the compound demonstrated a control value of 100% against pathogens like Sphaerotheca fuliginea and Rhizoctonia solani at a concentration of 100 ppm .

Case Study 2: Synthesis of Pharmaceutical Compounds

In a study focusing on the synthesis of imidazopyridines, researchers utilized this compound as an intermediate. This approach highlighted its role in creating compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of drugs that target specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .

Biological Activity

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C6H2BrClF3N
  • Molecular Weight : 243.44 g/mol
  • Appearance : Yellow to brown crystalline solid
  • Solubility : Soluble in organic solvents (e.g., DMSO, acetone)

The biological activity of this compound can be attributed to its interaction with various biological targets. These include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may play a role in its therapeutic effects.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Biological Activity Data

Activity TypeTarget/EffectReference
Enzyme InhibitionInhibits various protein kinases
AntimicrobialActive against MRSA
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antibacterial Efficacy :
    A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against MRSA. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent activity. The study utilized high-throughput screening methods to assess the compound's efficacy against a panel of bacterial strains .
  • Cytotoxicity in Cancer Research :
    Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent. The study provided IC50 values demonstrating the compound's effectiveness in inhibiting cell proliferation .
  • Mechanistic Insights :
    Research into the mechanism of action revealed that this compound interacts with specific receptors involved in cell signaling pathways, leading to altered cellular responses and enhanced drug efficacy when used in combination with other therapeutic agents .

Properties

IUPAC Name

2-bromo-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKGMYGLYWNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371226
Record name 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75806-84-7
Record name 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine in pharmaceutical research?

A: this compound is a crucial building block in synthesizing various pharmaceutical compounds, particularly anti-cancer agents. Its structure allows for further chemical modifications, making it a versatile intermediate for developing new drugs. [, ]

Q2: Can you describe the innovative synthetic method for producing this compound outlined in the research?

A: The research proposes a novel multi-step synthesis of this compound. It begins with readily available and cost-effective 6-hydroxynicotinic acid. The process involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride under specific temperature and pressure conditions to produce 2-hydroxy-5-(trifluoromethyl)pyridine. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide, followed by purification, yield the desired this compound. [, ] This method boasts a yield exceeding 38% and is suitable for industrial production due to its economical and scalable nature. [, ]

Q3: What are the advantages of this new synthetic method compared to existing techniques?

A: This novel approach utilizes readily available, inexpensive starting materials, making it cost-effective. [, ] Additionally, the reaction conditions are relatively mild and suitable for large-scale production, offering a practical advantage for industrial applications. [, ] The reported yield of over 38% further highlights its efficiency compared to potential alternative synthetic routes. [, ]

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